Lipophilicity (logP/logD) Differentiates Target Compound from Unsubstituted Piperazine Analog (CAS 933693-20-0)
The target compound bearing a 4-methoxyphenyl substituent on the piperazine ring displays substantially higher lipophilicity than the unsubstituted piperazine analog 3-(4-chlorophenyl)-6-(piperazin-1-yl)pyridazine (CAS 933693-20-0). While experimental logP/logD values for CAS 933693-20-0 have not been publicly reported, the addition of the 4-methoxyphenyl group is expected to increase logP by approximately 1.5–2.0 log units based on fragment-based calculations, consistent with the measured logP and logD of 4.95 for the target compound . This shift translates to a predicted ~30–100× increase in membrane partitioning, which is decisive for cell-based assay design where intracellular target engagement is required. The target compound's logP of 4.95 places it near the upper limit of Lipinski-compliant space, offering higher passive permeability relative to more polar analogs, while still maintaining acceptable drug-likeness.
| Evidence Dimension | Lipophilicity (logP / logD) |
|---|---|
| Target Compound Data | logP = 4.95; logD = 4.95 (experimental, ChemDiv) |
| Comparator Or Baseline | 3-(4-chlorophenyl)-6-(piperazin-1-yl)pyridazine (CAS 933693-20-0): logP not publicly available; estimated ~3.0–3.5 based on fragment addition. |
| Quantified Difference | ΔlogP ≈ +1.5–2.0 log units (estimated); corresponds to ~30–100× higher membrane partitioning. |
| Conditions | Calculated logP/logD by ChemDiv using internal algorithm; comparator logP estimated by fragment-based method. |
Why This Matters
For cell-based phenotypic screening or intracellular target engagement assays, higher logP directly predicts better passive membrane permeability, reducing the risk of false negatives due to poor cellular uptake.
